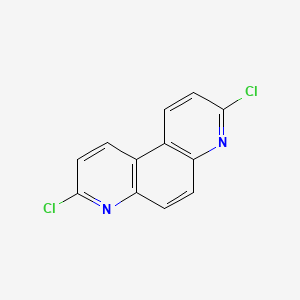![molecular formula C6H6N4OS B3044924 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione CAS No. 100565-58-0](/img/structure/B3044924.png)
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
The synthesis of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxamide with carbon disulfide in the presence of a base, followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thione group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in the active site of the target enzyme is crucial for its inhibitory activity.
類似化合物との比較
3-Hydroxy-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which contributes to its distinct chemical and biological properties.
特性
CAS番号 |
100565-58-0 |
|---|---|
分子式 |
C6H6N4OS |
分子量 |
182.21 g/mol |
IUPAC名 |
2-methyl-7-sulfanylidene-1,4-dihydropyrazolo[4,3-d]pyrimidin-3-one |
InChI |
InChI=1S/C6H6N4OS/c1-10-6(11)4-3(9-10)5(12)8-2-7-4/h2,9H,1H3,(H,7,8,12) |
InChIキー |
URMCJWILMOSHLQ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
正規SMILES |
CN1C(=O)C2=C(N1)C(=S)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Oxaspiro[3.5]nonane-6,8-dione](/img/structure/B3044849.png)





![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)



